molecular formula C18H15N3O2 B5737034 N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-93-2

N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B5737034
CAS No.: 62366-93-2
M. Wt: 305.3 g/mol
InChI Key: OAUMPPGMBJWDBJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the imidazole ring and a benzamide group attached to the carbon atom of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzene with benzaldehyde to form the intermediate benzimidazole. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions typically involve refluxing the reaction mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced imidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also studied for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide can be compared with other similar compounds, such as:

    Benzimidazole: A parent compound with a similar imidazole ring structure but without the benzyl and benzamide groups. Benzimidazole derivatives are known for their broad spectrum of biological activities.

    N-benzylimidazole: A compound with a benzyl group attached to the nitrogen atom of the imidazole ring but lacking the benzamide group. It is used as a ligand in coordination chemistry and has antimicrobial properties.

    2-benzoylimidazole: A compound with a benzoyl group attached to the carbon atom of the imidazole ring but without the benzyl group. It is studied for its potential anticancer and anti-inflammatory activities.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of biological activities and applications.

Properties

IUPAC Name

N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-16(17-19-10-11-20-17)14-8-4-5-9-15(14)18(23)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUMPPGMBJWDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354582
Record name ST060905
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-93-2
Record name ST060905
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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